2-乙氧基苯甲酸

描述

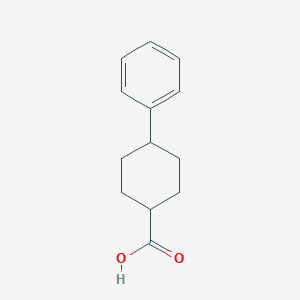

2-Ethoxybenzoic acid, also known as ortho-ethoxybenzoic acid, is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, where an ethoxy group is substituted at the ortho position relative to the carboxyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Synthetic Routes and Reaction Conditions:

Esterification and Hydrolysis: One common method to synthesize 2-ethoxybenzoic acid involves the esterification of salicylic acid with ethanol, followed by hydrolysis. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method directly introduces the ethoxy group into the benzene ring.

Industrial Production Methods: Industrial production of 2-ethoxybenzoic acid often employs the esterification method due to its simplicity and cost-effectiveness. The process is scaled up by using large reactors and continuous flow systems to ensure efficient production.

Types of Reactions:

Oxidation: 2-Ethoxybenzoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of 2-ethoxybenzoic acid can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 2-ethoxybenzyl alcohol.

Substitution: The ethoxy group in 2-ethoxybenzoic acid can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide or other strong bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Sodium hydroxide, potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

2-乙氧基苯甲酸在科学研究中有着广泛的应用:

化学: 它被用作合成各种有机化合物的先驱,包括药物和农药。

生物学: 在生物学研究中,它用作研究芳香酸代谢和生物转化的模型化合物。

医学: 2-乙氧基苯甲酸是某些牙科水泥的成分,它有助于配制用于根尖充填并防止病原体进入的材料.

工业: 它用于生产染料、颜料以及作为合成其他精细化学品的中间体。

作用机制

2-乙氧基苯甲酸发挥作用的机制取决于其应用:

在牙科水泥中: 它通过形成稳定的基质而起作用,该基质可以粘附到牙组织上,从而提供防止微生物渗透的屏障。

在生物系统中: 它可能会发生酶促转化,导致形成能够与各种分子靶标(包括酶和受体)相互作用的代谢物。

相似化合物的比较

2-乙氧基苯甲酸可以与其他苯甲酸衍生物进行比较:

苯甲酸: 母体化合物,没有乙氧基,疏水性较低,反应性不同。

2-甲氧基苯甲酸: 类似于 2-乙氧基苯甲酸,但用甲氧基代替乙氧基,导致溶解度和反应性有所不同。

2-羟基苯甲酸(水杨酸): 在邻位含有羟基,使其在酯化和其他取代反应中更具反应性。

这些比较突出了 2-乙氧基苯甲酸的独特特性,例如其特定的反应模式及其在各个领域的应用。

属性

IUPAC Name |

2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZMPRGFOOFSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059638 | |

| Record name | Benzoic acid, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-11-2 | |

| Record name | 2-Ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IN9FDI7TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that 2-Ethoxybenzoic acid, a key component of some dental cements, can impact cell viability. Studies using human periodontal ligament fibroblasts showed that exposure to 2-Ethoxybenzoic acid-based cements led to a significant decrease in mitochondrial dehydrogenase activity, indicating reduced cell viability. [] This cytotoxic effect was attributed to the presence of eugenol in these cements. [] Interestingly, at lower concentrations, eugenol was found to stimulate mitochondrial dehydrogenase activity, suggesting a possible cellular adaptive response. []

ANone: The molecular formula of 2-Ethoxybenzoic acid is C9H10O3, and its molecular weight is 166.17 g/mol.

A: While specific data on the stability of 2-Ethoxybenzoic acid under various conditions is limited within the provided research, one study demonstrated the synthesis of bismuth carboxylates, including the 2-Ethoxybenzoic acid derivative, through solvent-free reactions. [] This suggests potential stability at elevated temperatures required for this reaction type. Further research is necessary to comprehensively understand the stability profile of 2-Ethoxybenzoic acid.

ANone: The provided research does not delve into the catalytic properties or applications of 2-Ethoxybenzoic acid.

ANone: The provided research papers do not discuss computational chemistry or modeling studies on 2-Ethoxybenzoic acid.

A: Research indicates that 2-Ethoxybenzoic acid and its derivatives exhibit potent anticoccidial activity. [] The presence of an ethoxy group at the 2-position was found to be particularly crucial for this activity. [] While other 2-substitutions like alkoxy, alkythio, and alkylamino groups also demonstrated some anticoccidial effects, the 2-ethoxy group consistently yielded the most potent compounds. []

ANone: The provided research papers do not discuss specific formulation strategies for 2-Ethoxybenzoic acid.

ANone: The provided research papers do not discuss SHE regulations related to 2-Ethoxybenzoic acid.

ANone: The provided research papers do not offer detailed information regarding the pharmacokinetics and pharmacodynamics of 2-Ethoxybenzoic acid.

ANone: The provided research papers do not discuss resistance or cross-resistance related to 2-Ethoxybenzoic acid.

ANone: The provided research papers do not focus on drug delivery and targeting strategies for 2-Ethoxybenzoic acid.

ANone: No information regarding biomarkers associated with 2-Ethoxybenzoic acid is available in the provided research papers.

A: Researchers have successfully developed and validated a molecularly imprinted polymer (MIP) for the selective solid-phase extraction (SPE) of ethopabate, a derivative of 2-Ethoxybenzoic acid, from chicken tissue samples. [] This method utilizes the specific binding properties of the imprinted polymer to extract and concentrate ethopabate, followed by quantification using High-Performance Liquid Chromatography (HPLC). [] This approach offers high sensitivity, with a limit of detection (LOD) of 0.05 ng/mL and a limit of quantification (LOQ) of 0.32 ng/mL. [] This demonstrates the potential for adapting similar MIP-based techniques for the analysis of 2-Ethoxybenzoic acid in various complex matrices.

ANone: The environmental impact and degradation pathways of 2-Ethoxybenzoic acid are not addressed in the provided research.

A: While the provided research doesn't directly investigate the dissolution and solubility of 2-Ethoxybenzoic acid, several studies utilize different solvents for its synthesis and analysis. For example, one study employed ethanol for crystallization, [] while another used dimethylsulfoxide for electron spin resonance spectroscopy analysis, [] indicating solubility in these solvents. Further research is needed to comprehensively evaluate its dissolution rate and solubility in various media and understand its impact on bioavailability.

A: The research paper discussing the MIP-based SPE method for ethopabate provides details on method validation, including accuracy, precision, and specificity. [] This information emphasizes the reliability and applicability of this technique for quantifying ethopabate in chicken tissue.

A: While not explicitly discussed, the research papers highlight the importance of purity and yield optimization during the synthesis of 2-Ethoxybenzoic acid and its derivatives. [, , , ] This indirectly reflects the significance of quality control measures in ensuring the consistency, safety, and efficacy of the compound throughout its development and production.

ANone: No data is available on the immunogenicity and immunological responses associated with 2-Ethoxybenzoic acid in the provided research papers.

ANone: The provided research does not discuss any interactions between 2-Ethoxybenzoic acid and drug transporters.

ANone: The provided research papers do not contain information about the potential of 2-Ethoxybenzoic acid to interact with drug-metabolizing enzymes.

A: A study investigating the interaction of various dental materials with synthetic phospholipid liposomes provides insights into the biocompatibility of 2-Ethoxybenzoic acid. [] The research shows that 2-Ethoxybenzoic acid, due to its lipophilic nature, significantly alters the thermotropic phase behavior of liposomes, indicating its interaction with lipid bilayers. [] This interaction, characterized by a decrease in the phase transition temperature and enthalpy, suggests that 2-Ethoxybenzoic acid can integrate into and potentially disrupt biological membranes. [] These findings emphasize the need for further research to thoroughly evaluate the biocompatibility and potential effects of 2-Ethoxybenzoic acid on cellular structures and functions.

ANone: The provided research papers do not address recycling and waste management strategies for 2-Ethoxybenzoic acid.

A: The provided research highlights the use of various analytical techniques, including electron spin resonance spectroscopy, [] X-ray diffraction, [, ] infrared spectroscopy, [] and high-performance liquid chromatography. [, ] These techniques represent essential tools for characterizing and studying 2-Ethoxybenzoic acid and its derivatives.

A: A 1958 study investigated a series of cements formed by reacting zinc oxide with liquids containing various proportions of 2-Ethoxybenzoic acid and eugenol, marking an early exploration into the material properties of 2-Ethoxybenzoic acid in dental applications. [] This research identified an optimal ratio of 5:3 for 2-Ethoxybenzoic acid to eugenol, leading to the development of the so-called EBA cement, which is still used today. []

A: The research on 2-Ethoxybenzoic acid spans across various disciplines, including organic chemistry, [, , , , ] analytical chemistry, [] medicinal chemistry, [, ] and materials science. [, , ] This interdisciplinary approach highlights the versatility of 2-Ethoxybenzoic acid and its potential applications in diverse fields. For instance, the development of MIP for 2-Ethoxybenzoic acid derivatives for use in food safety analysis showcases the synergy between polymer chemistry and analytical chemistry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

![2-Methyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B46988.png)